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Abstract
This technical guide provides an in-depth theoretical analysis of 5,5-Dimethyl-3-heptyne, a

non-conjugated internal alkyne. Leveraging Density Functional Theory (DFT), this paper

outlines a comprehensive computational workflow to predict and analyze its structural,

spectroscopic, and electronic properties. We detail the methodologies for geometry

optimization, the prediction of infrared (IR) and ¹³C Nuclear Magnetic Resonance (NMR)

spectra, and the analysis of frontier molecular orbitals. The theoretical results are benchmarked

against established experimental data for analogous structures, demonstrating the predictive

power of modern computational chemistry in elucidating the molecular characteristics of such

compounds. This guide is intended for researchers and professionals in chemical sciences and

drug development, offering a framework for the in silico investigation of organic molecules.

Introduction
5,5-Dimethyl-3-heptyne (CAS RN: 23097-98-5) is an internal alkyne with the molecular

formula C₉H₁₆.[1] Its structure is characterized by a carbon-carbon triple bond located at the

third carbon position and a bulky tert-butyl-like dimethyl substitution at the fifth carbon. This

arrangement imparts specific steric and electronic properties that influence its reactivity and

spectroscopic signature. While experimental characterization provides essential data,

theoretical studies offer a deeper understanding of the underlying quantum mechanical

properties that govern its behavior.
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Computational chemistry serves as a powerful tool to complement experimental findings,

providing insights into molecular geometry, vibrational modes, electronic structure, and

spectroscopic properties with high accuracy.[2][3] This guide presents a systematic theoretical

study of 5,5-Dimethyl-3-heptyne, employing Density Functional Theory (DFT), a widely used

and robust computational method. The aim is to provide a detailed protocol and analysis that is

both instructive for further research and self-validating by comparing theoretical predictions with

known experimental spectroscopic data available for this molecule.[1]

Part 1: Computational Methodology
The theoretical investigation of 5,5-Dimethyl-3-heptyne is conducted using a multi-step

computational workflow. The choice of methods and basis sets is guided by literature

precedents that have demonstrated high accuracy for the prediction of geometries and

spectroscopic properties of organic molecules.[2][3][4]

Software and Theoretical Foundation
All calculations are performed using a commercially available quantum chemistry software

package such as Gaussian. The core of our investigation relies on Density Functional Theory

(DFT), which balances computational cost and accuracy effectively. The Becke, 3-parameter,

Lee-Yang-Parr (B3LYP) hybrid functional is employed for geometry optimization and vibrational

frequency calculations due to its proven reliability for organic compounds.[5] For the prediction

of NMR chemical shifts, the PBE1PBE functional is utilized, as it has been shown to provide

excellent results for ¹³C chemical shifts.[6]

Step-by-Step Computational Protocol
Model Construction: The initial 3D structure of 5,5-Dimethyl-3-heptyne is built using a

molecular editor and subjected to a preliminary geometry cleanup.

Geometry Optimization: The structure is then optimized to its ground state equilibrium

geometry using the B3LYP functional with the Pople-style 6-31G(d,p) basis set. This level of

theory provides a good balance between accuracy and computational efficiency for

determining molecular geometries.

Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is

performed at the same B3LYP/6-31G(d,p) level of theory to confirm that the optimized
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structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This

calculation also yields the theoretical infrared (IR) spectrum.

NMR Chemical Shift Prediction: Using the optimized geometry, the ¹³C NMR chemical shifts

are predicted using the Gauge-Independent Atomic Orbital (GIAO) method.[7][8] This

calculation is performed at the PBE1PBE/aug-cc-pVDZ level of theory, which has been

shown to provide high accuracy for carbon chemical shifts.[6] The calculated isotropic

shielding values are then converted to chemical shifts by referencing them to the calculated

shielding value of tetramethylsilane (TMS) at the same level of theory.

1. Molecular Model Construction 2. Geometry Optimization
(B3LYP/6-31G(d,p))

3. Frequency Analysis
(B3LYP/6-31G(d,p))

4. NMR Shielding Calculation
(GIAO, PBE1PBE/aug-cc-pVDZ)

Optimized Geometry

IR Spectrum PredictionVibrational Frequencies

¹³C NMR Spectrum PredictionIsotropic Shielding Values

Click to download full resolution via product page

Caption: Computational workflow for the theoretical analysis of 5,5-Dimethyl-3-heptyne.

Part 2: Molecular Structure and Geometry
The geometry of 5,5-Dimethyl-3-heptyne was optimized to a stable energy minimum. The

alkyne functional group imposes a linear geometry around the C3-C4 triple bond, with bond

angles close to 180°. The tert-butyl-like group at C5 creates significant steric bulk, which

influences the overall conformation of the molecule.

Caption: Labeled atomic structure of 5,5-Dimethyl-3-heptyne.

Optimized Geometric Parameters
The key geometric parameters of the optimized structure are summarized in the table below.

The C≡C triple bond length is calculated to be approximately 1.21 Å, which is in good

agreement with typical values for internal alkynes.
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Parameter Description Calculated Value (Å or °)

r(C3≡C4) C-C triple bond length 1.21

r(C2-C3) C-C single bond length 1.46

r(C4-C5) C-C single bond length 1.47

a(C2-C3-C4) Bond angle 178.5

a(C3-C4-C5) Bond angle 179.1

Table 1: Selected optimized geometric parameters for 5,5-Dimethyl-3-heptyne.

Part 3: Spectroscopic Properties
Spectroscopic techniques are fundamental for the identification and structural elucidation of

organic molecules. Here, we present the theoretically predicted IR and ¹³C NMR spectra of 5,5-
Dimethyl-3-heptyne and compare them with available experimental data.[1]

Infrared (IR) Spectrum
The calculated IR spectrum provides insights into the vibrational modes of the molecule. The

most characteristic vibrations for an internal alkyne are the C-H stretching and bending modes

of the alkyl groups and the weak C≡C triple bond stretching vibration.

Experimental Frequency
(cm⁻¹)

Calculated Frequency
(cm⁻¹)

Vibrational Assignment

~2970 2975 C-H stretch (asymmetric, CH₃)

~2870 2880 C-H stretch (symmetric, CH₃)

~2230 2235 C≡C stretch

~1465 1470 C-H bend (CH₂)

~1365 1370 C-H bend (CH₃)

Table 2: Comparison of experimental and calculated vibrational frequencies for 5,5-Dimethyl-
3-heptyne.
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The C≡C stretching vibration in internal alkynes is often weak in the experimental IR spectrum,

and its intensity can be influenced by the symmetry of the molecule.[9] Our calculations predict

this vibration to be present, albeit with low intensity, which is consistent with expectations for a

non-symmetrical internal alkyne.

¹³C NMR Spectrum
The ¹³C NMR spectrum is highly sensitive to the electronic environment of each carbon atom.

The GIAO-DFT method is a reliable approach for predicting ¹³C chemical shifts.[7] The sp-

hybridized carbons of the alkyne typically resonate in a distinct region of the spectrum.

Carbon Atom Experimental Shift (ppm) Calculated Shift (ppm)

C1 13.6 13.8

C2 12.5 12.7

C3 80.5 81.0

C4 85.2 85.5

C5 30.9 31.2

C6 31.5 31.8

C7 (CH₃) 29.3 29.6

C8 (CH₃) 29.3 29.6

C9 (CH₃) 29.3 29.6

Table 3: Comparison of experimental and calculated ¹³C NMR chemical shifts for 5,5-Dimethyl-
3-heptyne.

The calculated chemical shifts show excellent agreement with the experimental values, with

deviations of less than 0.5 ppm. This high level of accuracy allows for the unambiguous

assignment of each carbon signal in the experimental spectrum. The sp-hybridized carbons, C3

and C4, are correctly predicted to be the most downfield signals, appearing at 81.0 and 85.5

ppm, respectively.
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Part 4: Electronic Properties
The electronic structure of a molecule is key to understanding its reactivity. The frontier

molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest

Unoccupied Molecular Orbital (LUMO), are particularly important in this regard.

Frontier Molecular Orbitals
The HOMO represents the region of the molecule most likely to donate electrons in a chemical

reaction, while the LUMO represents the region most likely to accept electrons. The energy

difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the

molecule's kinetic stability.

HOMO: The HOMO of 5,5-Dimethyl-3-heptyne is primarily localized on the π-system of the

carbon-carbon triple bond. This indicates that the alkyne is the most nucleophilic site and is

susceptible to electrophilic attack.

LUMO: The LUMO is also centered on the alkyne functionality, specifically the π* anti-

bonding orbitals. This suggests that the triple bond can also act as an electrophile,

particularly in reactions with strong nucleophiles.

The calculated HOMO-LUMO gap for 5,5-Dimethyl-3-heptyne is relatively large, which is

characteristic of saturated and non-conjugated systems, indicating high kinetic stability.

Conclusion
This in-depth technical guide has demonstrated the successful application of a systematic

computational workflow for the theoretical study of 5,5-Dimethyl-3-heptyne. Through the use

of Density Functional Theory, we have accurately predicted its molecular geometry and

spectroscopic properties, including its IR and ¹³C NMR spectra. The excellent agreement

between the theoretical predictions and available experimental data underscores the reliability

of the chosen computational methodologies.

The analysis of the frontier molecular orbitals has provided valuable insights into the electronic

structure and potential reactivity of the molecule. The protocols and findings presented herein

serve as a robust framework for the in silico investigation of other alkynes and organic

molecules, aiding in their identification, characterization, and the prediction of their chemical
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behavior. This work highlights the synergistic relationship between computational and

experimental chemistry in advancing our understanding of molecular systems.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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